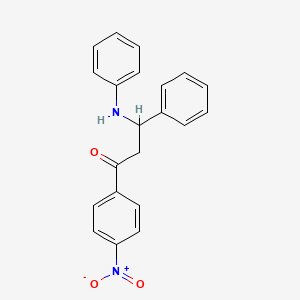

1-(4-Nitrophenyl)-3-phenyl-3-(phenylamino)propan-1-one

Description

1-(4-Nitrophenyl)-3-phenyl-3-(phenylamino)propan-1-one (CAS: 857-90-9, molecular formula: C₂₁H₁₈N₂O₃) is a Mannich base derivative characterized by a propan-1-one backbone substituted with a 4-nitrophenyl group, a phenyl group, and a phenylamino moiety. Its synthesis typically involves Mannich reactions, as evidenced by analogous protocols for related compounds (e.g., PPAPO, synthesized from acetophenone, formaldehyde, and aniline under acidic conditions) . Spectral data (¹H NMR, ¹³C NMR, IR) confirm its structure, with key features including a carbonyl stretch at ~1678 cm⁻¹ (IR) and aromatic proton resonances between δ 6.61–7.87 ppm (¹H NMR) . Elemental analysis aligns with theoretical values (Calcd.: C, 68.12%; H, 4.63%; N, 3.78%; Found: C, 67.96%; H, 4.70%; N, 3.68%) .

Properties

IUPAC Name |

3-anilino-1-(4-nitrophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c24-21(17-11-13-19(14-12-17)23(25)26)15-20(16-7-3-1-4-8-16)22-18-9-5-2-6-10-18/h1-14,20,22H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAJDCYEPKGWOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388000 | |

| Record name | STK007075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857-90-9 | |

| Record name | STK007075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-3-phenyl-3-(phenylamino)propan-1-one typically involves the reaction of aniline with 4-nitrobenzaldehyde and acetophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-3-phenyl-3-(phenylamino)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Nitrophenyl)-3-phenyl-3-(phenylamino)propan-1-one has been studied for its potential therapeutic applications. It exhibits properties that may be useful in drug development, particularly in the following areas:

- Anticancer Activity : Research indicates that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. The introduction of nitro groups is known to enhance biological activity by facilitating electron transfer processes, which can lead to increased reactive oxygen species (ROS) production in cancer cells .

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against certain bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds. Its structure allows for versatile modifications through electrophilic aromatic substitution reactions, making it a valuable building block in synthetic organic chemistry.

- Synthesis of Novel Compounds : Researchers have utilized this compound to synthesize new derivatives with enhanced biological activities. For example, the modification of the phenyl groups or the introduction of additional functional groups can lead to compounds with improved pharmacological profiles .

Materials Science

In materials science, 1-(4-Nitrophenyl)-3-phenyl-3-(phenylamino)propan-1-one has been explored for its potential applications in the development of organic electronic materials.

- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it a candidate for use in OLEDs, where it can contribute to light emission efficiency and stability .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-phenyl-3-(phenylamino)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the aniline and phenyl groups can facilitate binding to hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key structural and physicochemical properties of the target compound with analogs:

Electronic and Coordination Properties

- In contrast, PPAPO’s phenylamino group facilitates protonation at physiological pH (pKa = 8.1), enhancing coordination with metal ions .

- Morpholino Analogs: 3-(4-Hydroxyphenyl)-3-morpholino-1-(4-nitrophenyl)propan-1-one (4a) replaces phenylamino with morpholino, increasing solubility and altering coordination behavior (e.g., dsp³ hybridization in metal complexes) .

Biological Activity

1-(4-Nitrophenyl)-3-phenyl-3-(phenylamino)propan-1-one, also known as 3-anilino-1-(4-nitrophenyl)-3-phenylpropan-1-one, is a compound with significant biological activity, particularly in the fields of anticancer and antibacterial research. This article explores its chemical properties, biological activities, and relevant case studies.

The molecular formula of 1-(4-Nitrophenyl)-3-phenyl-3-(phenylamino)propan-1-one is C21H18N2O3, with a molecular weight of 346.38 g/mol. The compound features a nitro group, which is known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C21H18N2O3 |

| Molecular Weight | 346.38 g/mol |

| LogP | 5.61720 |

| PSA | 74.92000 |

Anticancer Activity

Research has indicated that 1-(4-Nitrophenyl)-3-phenyl-3-(phenylamino)propan-1-one exhibits promising anticancer properties. A study reported that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 4.87 μM to 16.79 μM, indicating effective inhibition of cell growth at low concentrations .

Case Study: Cytotoxicity Evaluation

A comparative study evaluated the cytotoxicity of several derivatives of 1-(4-Nitrophenyl)-3-phenyl-3-(phenylamino)propan-1-one against a panel of human cancer cell lines. The results demonstrated that certain modifications to the phenyl groups enhanced cytotoxicity, with the most active derivative achieving an IC50 value of 4.87 μM against MDA-MB-231 cells .

Antibacterial Activity

In addition to its anticancer effects, this compound has shown antibacterial properties. A recent study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

The biological activity of 1-(4-Nitrophenyl)-3-phenyl-3-(phenylamino)propan-1-one can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways in cancer cells. The presence of the nitro group is thought to play a crucial role in enhancing its reactivity and biological efficacy.

Proposed Mechanisms:

- Inhibition of Cell Proliferation: The compound may disrupt key signaling pathways that regulate cell division.

- Induction of Apoptosis: It may trigger programmed cell death in malignant cells while sparing normal cells, thereby reducing potential side effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-nitrophenyl)-3-phenyl-3-(phenylamino)propan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via a Mannich reaction , involving acetophenone derivatives, aniline, and aldehydes. For example, 1-(4-iodophenyl)-3-phenyl-3-(phenylamino)propan-1-one was prepared using 4-iodoacetophenone, benzaldehyde, and aniline in the presence of ethanol and aqueous NaOH, yielding white crystals after recrystallization. Reaction optimization (e.g., solvent polarity, catalyst choice) significantly affects yields; ionic liquids like 1-hexyltriazolium methanesulfonate enhance reaction efficiency by stabilizing intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Look for signals corresponding to the propan-1-one backbone (δ ~3.4–5.0 ppm for CH₂ and NH groups) and aromatic protons (δ ~6.5–8.0 ppm). For example, the NH group in the phenylamino moiety appears as a broad singlet near δ 4.5 ppm .

- FT-IR : Key stretches include the carbonyl (C=O) at ~1669 cm⁻¹ and NH bending at ~3378 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 427.29 for iodinated analogs) confirm molecular weight .

Q. What role do computational methods like DFT play in predicting the compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP/6-31G(d,p) basis set calculates optimized geometries, vibrational frequencies, and frontier molecular orbitals (FMOs). For instance, studies on similar compounds show HOMO-LUMO gaps (~4.5 eV) correlate with reactivity, while Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions stabilizing the phenylamino group .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

- Methodological Answer : Discrepancies often arise from conformational isomerism or solvent effects. For example, NH proton splitting in NMR may vary due to hydrogen bonding in polar solvents. Comparative analysis using DEPT-135 and COSY experiments, combined with temperature-dependent NMR, can distinguish dynamic equilibria from static structural differences .

Q. What mechanistic insights explain the selectivity of ruthenium-catalyzed transfer hydrogenation in modifying hydroxyl groups of related compounds?

- Methodological Answer : Ruthenium catalysts (e.g., [Ru(p-cymene)Cl₂]₂) promote selective hydrogenation of hydroxyl groups via a metal-ligand cooperative mechanism . In lignin-model systems, the catalyst abstracts a proton from the hydroxyl group, forming a Ru–H intermediate that reduces the carbonyl to alcohol. Steric hindrance from the 4-nitrophenyl group in the target compound may limit side reactions .

Q. How does molecular docking predict the biological activity of this compound against targets like influenza neuraminidase?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) using crystal structures of neuraminidase (PDB: 3B7E) reveal binding affinities (ΔG ~−8.2 kcal/mol). The 4-nitrophenyl group forms π-π interactions with Phe369, while the phenylamino moiety hydrogen-bonds to Asp151. Validation via MD simulations (RMSD <2.0 Å) confirms stable binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.